

Trithiocyanuric Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Trithiocyanuric acid

Cat. No.: B147672

[Get Quote](#)

An In-depth Examination of its Properties, Synthesis, and Applications in Drug Development

Trithiocyanuric acid (TCA), also known as 1,3,5-triazine-2,4,6-trithiol, is a sulfur-rich heterocyclic compound with a symmetrical triazine core.^[1] Its unique structure, featuring three thiol groups, has garnered significant interest for various industrial and research applications, particularly in the realm of drug development and materials science. This technical guide provides a comprehensive overview of its fundamental properties, synthesis protocols, and its emerging role in advanced drug delivery systems.

Core Chemical and Physical Properties

Trithiocyanuric acid is a yellow, amorphous powder.^[2] It is characterized by its planar molecular structure, which forms extensive hydrogen-bonded networks, contributing to its high melting point.^[3] The compound is slightly soluble in water and is considered an irritant.^{[2][4]}

A summary of its key quantitative data is presented below.

Property	Value	Source(s)
Molecular Formula	$C_3H_3N_3S_3$	[4][5][6][7]
Molecular Weight	~177.27 g/mol	[2][5][6][7]
IUPAC Name	1,3,5-triazinane-2,4,6-trithione	[4]
CAS Number	638-16-4	[1][2][5][6]
Melting Point	>300 °C	[2][5][7]
Appearance	Yellow solid/amorphous powder	[2][3]
pKa Values	5.7, 8.4, 11.4	[3]
Water Solubility	Slightly soluble	[2]

Experimental Protocols: Synthesis

The synthesis of **trithiocyanuric acid** and its derivatives can be achieved through several methods. The most common approaches are detailed below.

Synthesis from Cyanuric Chloride

A modern and widely reported method for synthesizing **trithiocyanuric acid** involves the nucleophilic substitution of cyanuric chloride ($C_3N_3Cl_3$).[1][3]

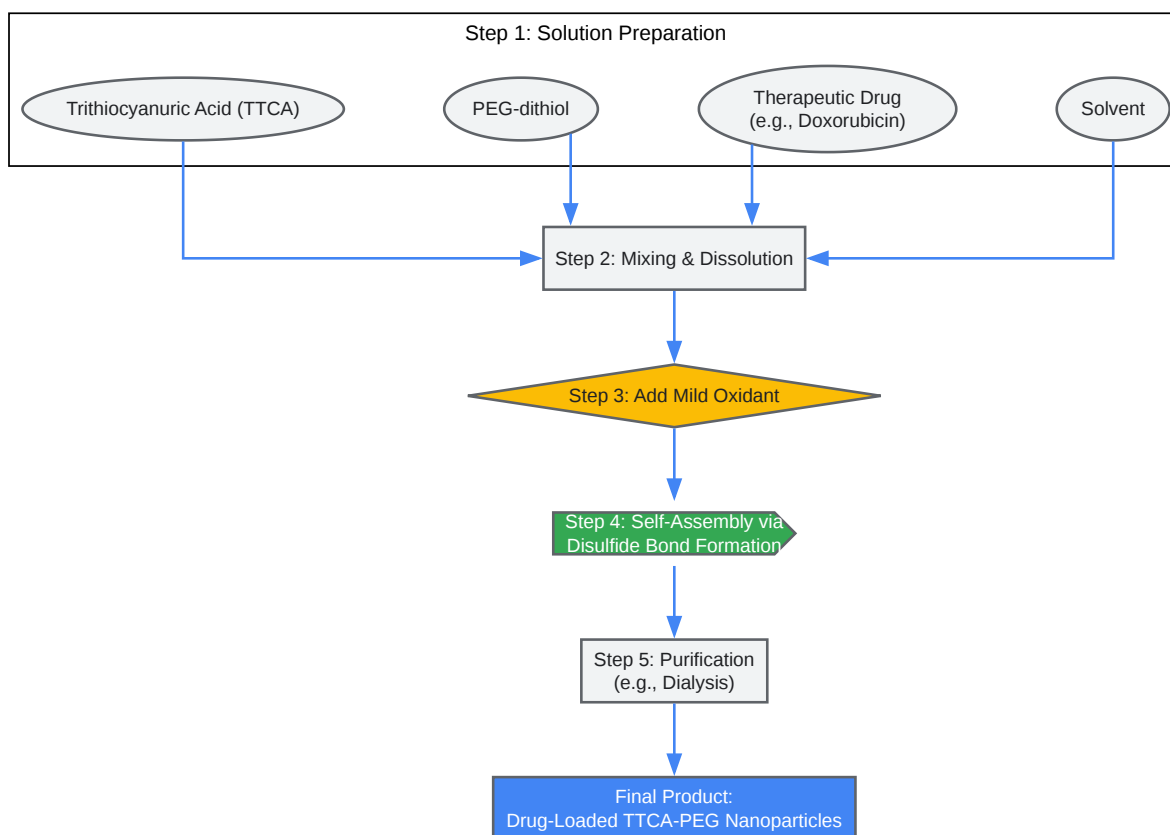
- Principle: This method leverages the three labile chlorine atoms on the cyanuric chloride ring, which can be sequentially substituted by sulfur-containing nucleophiles.
- Methodology:
 - Cyanuric chloride is reacted with a sulfurating agent, such as sodium hydrosulfide (NaSH). [3]
 - The reaction proceeds as a nucleophilic substitution, where the hydrosulfide ions displace the chloride ions on the triazine ring.
 - The reaction yields **trithiocyanuric acid** and a salt byproduct (e.g., sodium chloride).[3]

- Control of reaction conditions (temperature, stoichiometry) is crucial for achieving complete substitution and high purity.

One-Pot Synthesis of Redox-Responsive Nanoparticles for Drug Delivery

A facile, one-pot synthesis method has been developed for creating redox-responsive drug delivery systems based on **trithiocyanuric acid** nanoparticles (TTCA NPs).[8][9] These systems are particularly promising for cancer therapy due to their ability to release drugs in the high-glutathione (GSH) environment of tumor cells.[8][9]

- Principle: This protocol relies on the oxidation of the three thiol groups on the TCA molecule to form disulfide bonds, leading to the self-assembly of nanoparticles. The inclusion of a hydrophilic polymer like polyethylene glycol (PEG) enhances stability and biocompatibility.
- Detailed Methodology:
 - Preparation: **Trithiocyanuric acid** (TTCA) and a stabilizing agent (e.g., PEG-dithiol) are dissolved in a suitable solvent. The therapeutic drug to be encapsulated (e.g., Doxorubicin) is added to this solution.
 - Nanoparticle Formation: A mild oxidizing agent is introduced to the mixture. This initiates the formation of disulfide bonds between the thiol groups of the TTCA molecules and the stabilizing agent. This cross-linking process leads to the formation of nanoparticles, effectively encapsulating the drug within the polymer matrix.
 - Purification: The resulting nanoparticle suspension is purified, typically through dialysis or centrifugation, to remove unreacted reagents and non-encapsulated drug molecules.
 - Characterization: The morphology, size, stability, and drug-loading capacity of the synthesized nanoparticles are thoroughly investigated using techniques such as transmission electron microscopy (TEM) and dynamic light scattering (DLS).



[Click to download full resolution via product page](#)

Caption: Workflow for the one-pot synthesis of drug-loaded TTCA nanoparticles.

Applications in Drug Development: Redox-Responsive Systems

The primary application of **trithiocyanuric acid** in modern drug development is as a core component of redox-responsive drug delivery systems.[8][9] These systems are designed to be

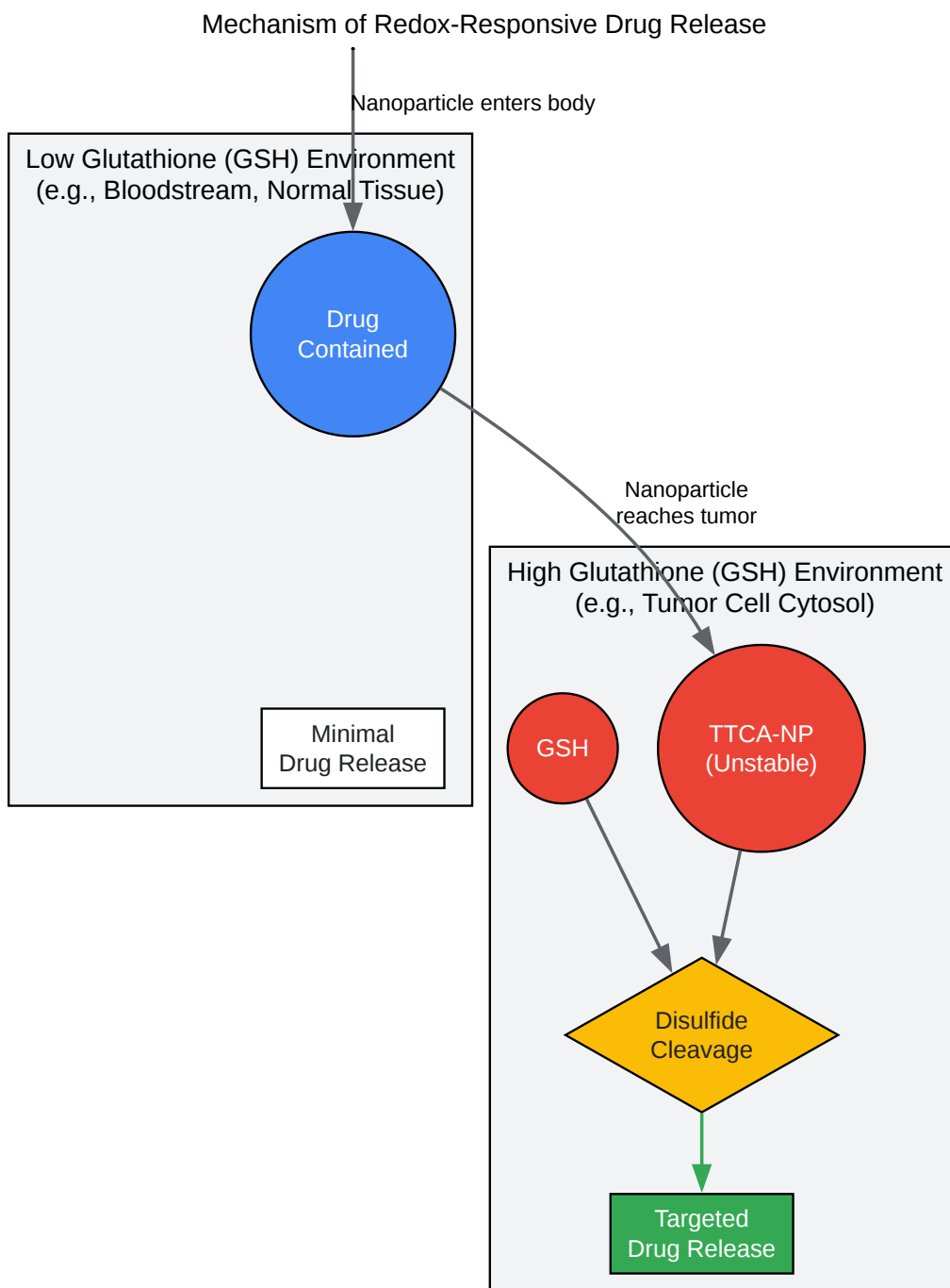
stable in the bloodstream and healthy tissues but to rapidly release their therapeutic payload in response to the specific redox environment found within tumor cells.[8]

Mechanism of Action

The efficacy of TTCA-based nanoparticles stems from the significant difference in glutathione (GSH) concentration between the intracellular environment of tumor cells and the extracellular space or normal cells.

- **In Normal Tissues (Low GSH):** The disulfide bonds that form the nanoparticle structure are stable, keeping the encapsulated drug securely contained. This minimizes systemic toxicity and off-target effects.
- **In Tumor Cells (High GSH):** Tumor cells maintain a highly reductive environment with GSH concentrations that are orders of magnitude higher than in healthy tissues. GSH, a natural antioxidant, readily cleaves the disulfide bonds within the nanoparticles.
- **Drug Release:** This cleavage leads to the disassembly of the nanoparticle matrix and the rapid, targeted release of the encapsulated drug directly inside the cancer cell, maximizing its therapeutic effect.

This targeted release mechanism enhances drug delivery efficiency while minimizing toxicity to healthy cells.[8][9]



[Click to download full resolution via product page](#)

Caption: Logical flow of TTCA nanoparticle drug release mechanism.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Trithiocyanuric acid | 638-16-4 | Benchchem [benchchem.com]
- 2. Trithiocyanuric acid | 638-16-4 [chemicalbook.com]
- 3. Thiocyanuric acid - Wikipedia [en.wikipedia.org]
- 4. Trithiocyanuric Acid | C₃H₃N₃S₃ | CID 1268121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Trithiocyanuric acid 95 638-16-4 [sigmaaldrich.com]
- 6. calpaclab.com [calpaclab.com]
- 7. trithiocyanuric acid [stenutz.eu]
- 8. openlab.itmo.ru [openlab.itmo.ru]
- 9. One-Pot Synthesis of Affordable Redox-Responsive Drug Delivery System Based on Trithiocyanuric Acid Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Trithiocyanuric Acid: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b147672#trithiocyanuric-acid-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com